N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
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Description
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.10592162 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It breaks down triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .
Mode of Action
The compound interacts with pancreatic lipase by inhibiting its activity . This interaction occurs in a competitive manner, with the compound binding to the active site of the enzyme, thereby preventing the enzyme from breaking down dietary fats . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Biochemical Pathways
By inhibiting pancreatic lipase, the compound affects the lipid digestion pathway. This results in a decrease in the breakdown of dietary fats into absorbable forms, thereby reducing fat absorption in the body . The downstream effect of this is a potential reduction in obesity, given that dietary fat absorption is a key factor in weight gain .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of pancreatic lipase, leading to reduced fat digestion . On a cellular level, this could result in a decrease in the absorption of dietary fats in the intestines . The potential overall effect of this action could be a reduction in obesity, although further studies would be needed to confirm this effect .
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-16-8-6-13(7-9-16)19-11-15(23-28-19)12-22-20(24)17-10-14-4-2-3-5-18(14)27-21(17)25/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPGFAQMNLLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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